molecular formula C6H13ClMg B6297141 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF CAS No. 690272-29-8

2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF

Cat. No. B6297141
CAS RN: 690272-29-8
M. Wt: 144.92 g/mol
InChI Key: ROMZHJDXEONFDS-UHFFFAOYSA-M
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Description

2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF (2EBMgCl) is a Grignard reagent that is widely used in organic synthesis and in the laboratory for a variety of reactions. 2EBMgCl is a strong base and a strong nucleophile and is used as a source of magnesium in organic reactions. It is a stable reagent and is easily handled and stored. 2EBMgCl is used in a variety of reactions, including Grignard reactions, Wittig reactions, and other reactions that require a strong nucleophile or base.

Scientific Research Applications

2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF is widely used in organic synthesis and has been used in a variety of research applications. It has been used in the synthesis of a variety of organic compounds, including natural products, pharmaceuticals, and polymers. It has also been used in the synthesis of peptides and other biologically active compounds. It has been used in the synthesis of organometallic compounds, such as organomagnesium halides, and in the synthesis of organometallic catalysts.

Mechanism of Action

2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF is a strong nucleophile and a strong base and is used as a source of magnesium in organic reactions. The mechanism of action of 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF depends on the reaction in which it is used. In Grignard reactions, 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF acts as a nucleophile, attacking the electrophilic carbon atom of the organic substrate. In Wittig reactions, 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF acts as a base, deprotonating the Wittig reagent, which then reacts with the organic substrate. In other reactions, 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF may act as a base, a nucleophile, or a catalyst.
Biochemical and Physiological Effects
2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF is not known to have any direct biochemical or physiological effects. However, it is important to note that the compounds that are synthesized using 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF may have biochemical and physiological effects. For example, if 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF is used in the synthesis of a pharmaceutical, the pharmaceutical may have direct biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF has several advantages for use in laboratory experiments. It is a stable reagent and is easily handled and stored. It is a strong nucleophile and a strong base and is useful for a variety of reactions. It is also relatively inexpensive and readily available. The main limitation of 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF is that it is a strong base and can react with some substrates, leading to undesired side reactions.

Future Directions

There are several potential future directions for the use of 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF. It could be used in the synthesis of novel organic compounds, such as polymers and pharmaceuticals. It could also be used in the synthesis of organometallic compounds and catalysts. Additionally, it could be used in the synthesis of peptides and other biologically active compounds. Finally, it could be used in the development of new methods for organic synthesis and in the development of new catalysts for organic reactions.

Synthesis Methods

2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF can be prepared by reacting 2-ethylbutyl bromide with magnesium metal in an inert atmosphere. The reaction is typically carried out in anhydrous THF or other inert solvents such as diethyl ether or hexanes. The reaction is exothermic and the reaction mixture should be cooled to prevent the formation of byproducts. The reaction is typically complete in a few hours. The product can be isolated by simple filtration.

properties

IUPAC Name

magnesium;3-methanidylpentane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.ClH.Mg/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMZHJDXEONFDS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC([CH2-])CC.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbutylmagnesium chloride

CAS RN

690272-29-8
Record name 2-ETHYLBUTYLMAGNESIUM CHLORIDE
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